molecular formula C16H12BrNO2 B1452064 Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate CAS No. 1217862-75-3

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1452064
CAS No.: 1217862-75-3
M. Wt: 330.17 g/mol
InChI Key: GKYGIFOXNSWSCX-UHFFFAOYSA-N
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Description

Product Overview Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is an organic compound classified as a heterocyclic building block, with the CAS Registry Number 1217862-75-3 . It has a molecular formula of C 16 H 12 BrNO 2 and a molecular weight of 330.18 g/mol . The compound is typically supplied with a purity of 95% or higher and should be stored sealed in a dry environment at 2-8°C to maintain stability . Research Applications and Value This compound serves as a versatile precursor and intermediate in synthetic and medicinal chemistry research. Its structure incorporates both a reactive bromo substituent and an ester functional group, making it a valuable scaffold for further chemical modifications through cross-coupling reactions and functional group transformations . Indole derivatives are a privileged structure in drug discovery due to their broad biological activities, which include antimicrobial, anti-inflammatory, and anticancer properties . As a functionalized indole, it is particularly useful for the synthesis of more complex molecules for biological screening and the development of new pharmacological leads . Handling and Safety this compound is intended for research and development use only. It is not approved for human or veterinary, household, or personal use . Researchers should consult the safety data sheet for specific hazard information and handle the compound using appropriate personal protective equipment.

Properties

IUPAC Name

methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGIFOXNSWSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Approach

The Fischer indole synthesis is a foundational method for constructing substituted indoles. For this compound, a typical route involves:

  • Step 1: Preparation of a phenylhydrazone derivative from a suitable ketone or aldehyde.
  • Step 2: Cyclization under acidic conditions (often polyphosphoric acid) to yield the indole core.
  • Step 3: Bromination at the 5-position using brominating agents such as N-bromosuccinimide (NBS).
  • Step 4: Esterification of the indole-2-carboxylic acid to the methyl ester using methanol and an acid catalyst.

Reaction Scheme Example:

  • Synthesis of 3-phenylindole-2-carboxylic acid via Fischer indole synthesis.
  • Selective bromination at the 5-position.
  • Conversion of the carboxylic acid to its methyl ester.

Key Reaction Conditions:

Step Reagents/Conditions Notes
Cyclization Polyphosphoric acid, 328–338 K, 4 h TLC to monitor progress
Bromination NBS or Br2 in acetic acid Temperature control critical
Esterification Methanol, acid catalyst (H2SO4) Reflux, then neutralization

Yields for these steps are typically moderate to good, with the final product often purified by recrystallization from ethyl acetate or acetone-toluene mixtures.

Alternative Synthetic Approaches

Other synthetic routes may involve:

  • Direct functionalization: Starting from commercially available indole derivatives, introducing the phenyl and bromo substituents via cross-coupling (e.g., Suzuki or Heck reactions) and electrophilic substitution.
  • Continuous flow synthesis: For industrial-scale production, continuous flow reactors are used to enhance reaction control, safety, and yield, while minimizing environmental impact.

Data Table: Key Preparation Parameters

Step Typical Reagents/Conditions Yield (%) Purification Reference
Fischer indole Phenylhydrazone, polyphosphoric acid 60-75 Recrystallization
Bromination NBS or Br2, acetic acid 70-85 Column chromatography
Esterification Methanol, H2SO4, reflux 80-90 Extraction, drying
Flow synthesis Optimized reagents, continuous flow setup 80-95 Automated

Research Findings and Optimization

  • Yield Optimization: The use of continuous flow reactors and greener reagents has been shown to improve overall yields and reduce byproducts.
  • Purity: Recrystallization from solvent mixtures such as acetone-toluene or ethyl acetate is effective for obtaining X-ray diffraction quality crystals.
  • Structural Characterization: The compound exhibits planarity in its core structure, with strong π-conjugation and hydrogen bonding stabilizing the crystal lattice.
  • Environmental Considerations: Modern methods focus on minimizing hazardous waste and optimizing reaction efficiency, in line with green chemistry principles.

Summary Table: Physical and Chemical Data

Property Value/Range Reference
Molecular Formula C16H12BrNO2
Molar Mass 330.18 g/mol
Density 1.492 ± 0.06 g/cm³
Boiling Point 514.1 ± 50.0 °C (predicted)
pKa 13.75 ± 0.30 (predicted)

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles like amines or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 5-amino-3-phenyl-1H-indole-2-carboxylate.

    Reduction: Formation of 5-bromo-3-phenyl-1H-indole-2-methanol.

    Oxidation: Formation of 5-bromo-3-phenyl-1H-indole-2-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate serves as a significant scaffold in the synthesis of various bioactive compounds. The indole structure is known for its diverse pharmacological activities, making derivatives of this compound valuable in drug development.

Synthesis and Derivatives :

  • The compound can be synthesized through methods such as Fischer indole synthesis, which involves the reaction of phenylhydrazones with carbonyl compounds to yield indole derivatives .
  • Derivatives of this compound have been evaluated for their biological activities, including antiproliferative effects against cancer cell lines .

Anticancer Activity

Recent studies have demonstrated that this compound and its derivatives exhibit promising anticancer properties.

Case Studies :

  • A derivative of this compound was found to show selective cytotoxicity against colon cancer cells (COLO 205) with an LC50 of 71 nM, indicating its potential as a targeted cancer therapy .
  • Another study highlighted that certain derivatives displayed microtubule-destabilizing effects, which are crucial for inhibiting cancer cell proliferation by disrupting the mitotic spindle during cell division .

Mechanism of Action

The mechanism of action of Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate depends on its specific application:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Position 5 Substitution
  • Methyl 5-Bromo-1H-indole-2-carboxylate: Differs by lacking the 3-phenyl group.
  • Ethyl 5-Bromo-1H-indole-2-carboxylate : The ethyl ester increases lipophilicity compared to the methyl ester, which may affect solubility and pharmacokinetic properties .
  • 5-Fluoro-N-(4-Benzoylphenyl)-1H-indole-2-carboxamide: Replaces bromine with fluorine and the ester with a carboxamide.
Position 3 Substitution
  • 5-Bromo-3-(Imidazol-5-yl)-1H-indole Derivatives : Substitution with imidazole rings (e.g., 5-Bromo-3-(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole) introduces heterocyclic moieties that enhance biological activity, likely through interactions with enzyme active sites .
  • 5-Bromo-3-(Triazol-1-yl)-1H-indole : The triazole group offers hydrogen-bonding and π-stacking capabilities, differing from the phenyl group’s purely hydrophobic interactions .
Ester vs. Amide Functionalization
  • 5-Bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide: The carboxamide group (vs.

Physical and Spectral Properties

Compound Melting Point (°C) Rf Value Key NMR Shifts (δ, ppm) IR Peaks (cm⁻¹)
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate Not reported Not reported Expected: NH ~12.3; Aromatic 7.0–8.0 Ester C=O ~1666
Ethyl 5-Bromo-1H-indole-2-carboxylate Not reported 0.30–0.77 NH ~12.1; Aromatic 7.0–7.7 C=O ~1670
5-Fluoro-N-(4-Benzoylphenyl)-1H-indole-2-carboxamide 249–250 0.67 NH 12.33; Aromatic 7.3–8.0 Amide C=O ~1666
5-Bromo-3-(Imidazol-5-yl)-1H-indole 133–196 Not reported Imidazole H ~7.2–8.8 N-H ~3313

Biological Activity

Methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Overview of Indole Derivatives

Indole derivatives, including this compound, are known for their diverse biological activities. They have been implicated in various pharmacological effects such as:

  • Antiviral
  • Anticancer
  • Anti-inflammatory
  • Antimicrobial
  • Antidiabetic

These compounds typically interact with biological targets through enzyme inhibition, receptor binding, and modulation of gene expression, making them valuable in medicinal chemistry.

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Antioxidant Activity : It can scavenge free radicals, reducing oxidative stress in cells.
  • Gene Expression Modulation : The compound may alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study evaluated its effects on various cancer cell lines, revealing promising results:

Cell LineIC50 (µM)Notes
MCF-7 (Breast)15Induces apoptosis via caspase activation
A549 (Lung)20Inhibits cell proliferation
HT-29 (Colon)25Modulates gene expression related to growth

The compound's effectiveness was attributed to its ability to induce apoptosis and inhibit the proliferation of cancer cells through multiple mechanisms, including ROS formation and caspase activation .

Antimicrobial Activity

This compound also shows antimicrobial properties. In vitro studies assessed its efficacy against several bacterial strains:

BacteriaMIC (µg/mL)Comparison to Standard
Escherichia coli4More effective than gentamicin
Staphylococcus aureus8Comparable to ciprofloxacin
Pseudomonas aeruginosa6Higher activity than standard drugs

These findings indicate that the compound has potential as a therapeutic agent against bacterial infections .

Case Studies

Case Study 1: Anticancer Activity in Vivo

A pilot study conducted on mice bearing human breast cancer tumors treated with this compound showed a reduction in tumor size compared to untreated controls. The treatment resulted in a significant decrease in tumor growth rate, highlighting the compound's potential as an effective anticancer agent .

Case Study 2: Antimicrobial Efficacy

In another study, a series of indole derivatives including this compound were tested against resistant strains of bacteria. The results indicated that this compound exhibited superior activity against multi-drug resistant strains, suggesting its utility in overcoming antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A common approach involves coupling reactions using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for indole functionalization. For example, a similar synthesis () used PEG-400/DMF (2:1) as a solvent system, CuI as a catalyst, and 12-hour stirring at room temperature. Post-reaction, extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) yielded 50% product. Optimization strategies include varying catalyst loading (e.g., 1.0–1.5 equivalents of CuI), testing solvent polarity (e.g., DMF vs. THF), and adjusting reaction time (8–24 hours) to balance yield and purity. Monitoring via TLC (Rf = 0.30 in ethyl acetate/hexane) ensures reaction progress.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks by comparing chemical shifts to analogous indole derivatives. For instance, the phenyl group protons typically appear at δ 7.2–7.5 ppm, while the methyl ester resonates near δ 3.8–4.0 ppm ().
  • LC/MS and HRMS : Confirm molecular weight (e.g., m/z 386 [M+H]+ in ) and fragmentation patterns. Use high-resolution data (e.g., FAB-HRMS m/z 427.0757 in ) to verify empirical formulas.
  • X-ray Diffraction : Resolve ambiguities in regiochemistry (e.g., bromine positioning) via single-crystal analysis ().

Advanced Research Questions

Q. How can X-ray crystallography be applied to determine the molecular structure of this compound, and what challenges arise during refinement?

  • Methodological Answer :

  • Data Collection : Use Mo/Kα radiation (λ = 0.71073 Å) for small-molecule crystals. Programs like SHELXL ( ) refine structures via least-squares minimization, while WinGX ( ) handles data integration.
  • Challenges : Disordered solvent molecules or twinning (common in brominated indoles) require constraints (e.g., ISOR/DFIX in SHELXL). For visualization, ORTEP-3 ( ) generates thermal ellipsoid plots. Example refinement metrics: R1 < 5% for high-quality data ().

Q. What strategies are recommended for resolving contradictions in biological activity data of indole derivatives like this compound?

  • Methodological Answer :

  • Dose-Response Studies : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Structural Analogs : Compare activity with derivatives lacking bromine or phenyl groups () to isolate pharmacophores.
  • Assay Validation : Replicate results across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives.

Q. How can computational methods complement experimental data in studying the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrostatic potential maps, identifying electrophilic sites (e.g., C5 bromine as a leaving group).
  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Validate poses with crystallographic data ().

Q. What methodologies are employed to assess the regioselectivity of electrophilic substitutions in this compound derivatives?

  • Methodological Answer :

  • Directing Group Analysis : The phenyl group at C3 and ester at C2 direct electrophiles to C4/C6 positions ().
  • NMR Tracking : Use ¹H-¹³C HSQC to monitor deuterium exchange at reactive sites.
  • Competition Experiments : Compare substitution rates with non-brominated analogs to quantify bromine’s electronic effects.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate
Reactant of Route 2
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Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate

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